3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Overview
Description
3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an aromatic compound characterized by the presence of two sulfonic acid groups and two carboxylic acid groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid typically involves the sulfonation and carboxylation of biphenyl derivatives. One common method includes the use of sulfonating agents such as concentrated sulfuric acid or sulfur trioxide in dichloromethane . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound may involve high-speed ball milling of arenes with sodium bisulfate monohydrate in the presence of phosphorus pentoxide . This mechanochemical approach offers advantages such as higher product yields, better selectivity, and shorter reaction times compared to traditional solution-based methods.
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Mechanism of Action
The mechanism by which 3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
3,3’-Disulfo-[1,1’-biphenyl]-4,4’-diyl bis(azo) derivatives: These compounds share similar structural features but differ in their functional groups and applications.
Sulfonated biphenyl derivatives: Compounds like 4,4’-bis(4-aminophenoxy)-[1,1’-biphenyl]-3,3’-disulfonic acid have similar sulfonic acid groups but different substituents on the biphenyl rings.
Uniqueness
3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the presence of both sulfonic and carboxylic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
4-(4-carboxy-3-sulfophenyl)-2-sulfobenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O10S2/c15-13(16)9-3-1-7(5-11(9)25(19,20)21)8-2-4-10(14(17)18)12(6-8)26(22,23)24/h1-6H,(H,15,16)(H,17,18)(H,19,20,21)(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGYBAYUZQKSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O10S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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